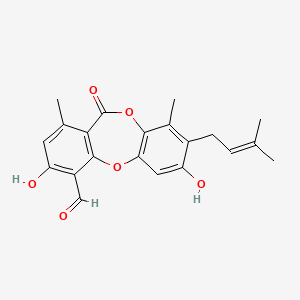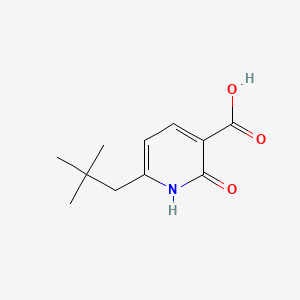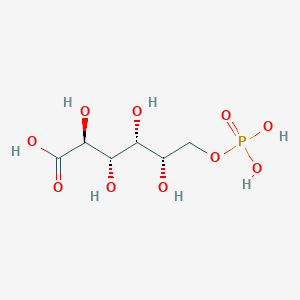
L-Guluronic acid 6-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-gulonic acid 6-phosphate is a gulonic acid derivative that is L-gulonic acid carrying a phosphate group at position 6.
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Properties
L-Guluronic acid, specifically α-l-guluronic acid (referred to as G2013), has been studied for its immunomodulatory properties. In vitro and in vivo studies have shown that G2013 can modify gene expressions in the TLR4 signaling pathway and other related molecules. This includes significant effects on SHIP1, SOCS1, TLR4, MyD88, and NF-κB molecules, suggesting a potential role in reducing inflammatory reactions (Mortazavi‐Jahromi et al., 2018).
Potential in Multiple Sclerosis Treatment
Another application of G2013 has been explored in the context of multiple sclerosis (MS). Studies have indicated that G2013 can significantly decrease the gene expression of TLR2, TLR4, and TNF-α in PBMCs of MS patients. This suggests a potential therapeutic role for α-L-guluronic acid in modifying the pathological process in MS (Noorbakhsh et al., 2019).
Role in Synthesis of Biomaterials
L-Guluronic acid has also been explored in the synthesis of advanced biomaterials. For instance, its role in the synthesis of calcium phosphate, a substance widely used in medicine and dentistry, has been studied. The poly-ionic nature of alginate, a polymer consisting of D-mannuronic and L-guluronic acids, influences the phase composition of calcium phosphate obtained through precipitation methods (Lima et al., 2006).
Safety and Toxicological Studies
Safety and toxicological evaluations of α-l-guluronic acid have been conducted to ascertain its safety in medical applications. Studies involving animal models have demonstrated high safety levels when administered orally, indicating a promising safety profile for future clinical applications (Nazeri et al., 2017).
Clinical Trials in Rheumatoid Arthritis
Clinical trials have been conducted to assess the efficacy and safety of guluronic acid in patients with rheumatoid arthritis. These trials have shown significant improvements in patients treated with guluronic acid compared to conventional treatments, highlighting its potential as an effective therapeutic agent in managing rheumatoid arthritis (Azarian et al., 2019).
Eigenschaften
Molekularformel |
C6H13O10P |
|---|---|
Molekulargewicht |
276.14 g/mol |
IUPAC-Name |
(2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3+,4-,5-/m0/s1 |
InChI-Schlüssel |
BIRSGZKFKXLSJQ-QTBDOELSSA-N |
Isomerische SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


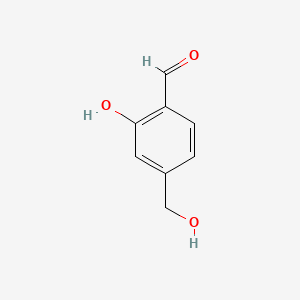
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1212546.png)
![4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1212547.png)
![4-Benzylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B1212549.png)
![4-[2,3-dihydroxy-3-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl]-3,5-dimethyloxolan-2-one](/img/structure/B1212551.png)
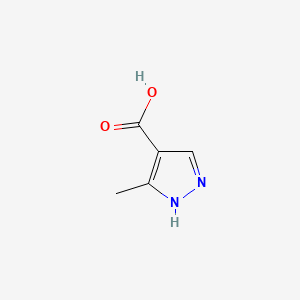
![3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione](/img/structure/B1212555.png)
![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1212556.png)

